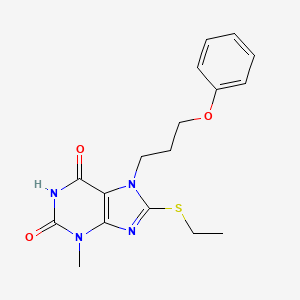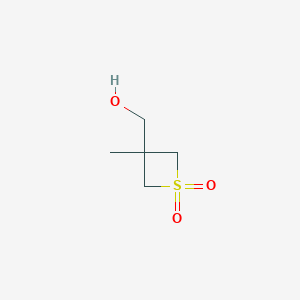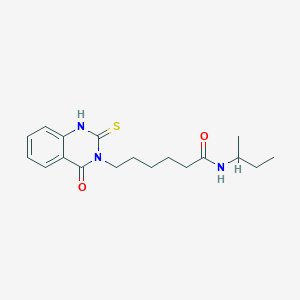
N-butan-2-yl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butan-2-yl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, also known as BQU57, is a small molecule inhibitor that has been developed for its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Novel Synthesis Methods
A general method for synthesizing a class of N-(4-oxo-2-substituted-4H-quinazolin-3-yl)-substituted sulfonamides, which could be related to the structure of interest, was developed. This method allows for the synthesis of compounds with a variety of substituents in moderate to good yield, demonstrating its utility in parallel synthesis for creating a diverse library of compounds (Zhou, Murphy, Sun, & Gregor, 2004).
Application in Dyes and Fibres
Research on the synthesis of sulfonamide dyes and their application on various fibers shows the potential of quinazolinone derivatives in material science. A series of N-[4-(4-aryalazo)-phenyl]-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulfonamide derivatives demonstrated promising dyeing properties, highlighting the versatility of quinazolinone derivatives in the development of new materials and dyes (Navadiya, Dave, Jivani, Undavia, & Patwa, 2008).
Antimalarial and Antiviral Applications
A theoretical investigation into the antimalarial sulfonamides, potentially including compounds with similar structures to the one , utilized computational calculations and molecular docking studies. This research demonstrated the potential of sulfonamide derivatives in the treatment of malaria and suggested their possible application in combatting COVID-19, showcasing the broad spectrum of biological activities associated with these compounds (Fahim & Ismael, 2021).
Corrosion Inhibition
Quinazolinone derivatives have also been studied for their corrosion inhibition properties. A study on quinoxaline derivatives, closely related to quinazolinones, as corrosion inhibitors for mild steel in an acidic medium, demonstrates the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending their lifecycle in various industrial processes (Olasunkanmi, Kabanda, & Ebenso, 2016).
Anticancer Activity
Research into substituted benzoquinazolinones for their potential cytotoxicity against cancer cell lines indicates the significant potential of quinazolinone derivatives in the development of new anticancer drugs. These compounds have been found to exhibit anticancer activity, further emphasizing the importance of quinazolinone derivatives in medicinal chemistry and pharmacology (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).
properties
IUPAC Name |
N-butan-2-yl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-13(2)19-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYOUPJRRHLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2838710.png)
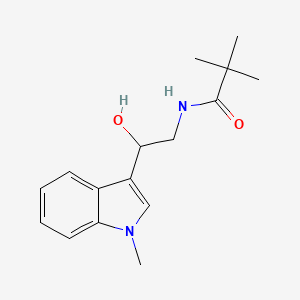
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2838713.png)
![3-heptyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

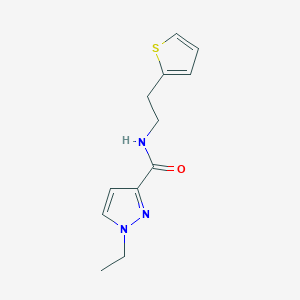
![ethyl 4-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2838718.png)
![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2838719.png)
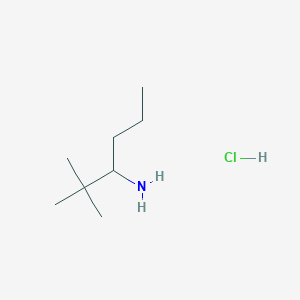
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2838725.png)
